REACTION_CXSMILES
|
[H-].[Na+].C(NC(C)C)(C)C.[C:10]([OH:15])(=[O:14])[CH:11]([CH3:13])[CH3:12].C([Li])CCC.CCCCCC.Cl[CH2:28][C:29]1[S:30][CH:31]=[CH:32][CH:33]=1>O.O1CCCC1>[CH3:12][C:11]([CH3:13])([CH2:28][C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)[C:10]([OH:15])=[O:14] |f:0.1|
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClCC=1SC=CC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
CUSTOM
|
Details
|
the temperature below 10°
|
Type
|
TEMPERATURE
|
Details
|
warmed to 30°-35° for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After again cooling to 0°
|
Type
|
CUSTOM
|
Details
|
the temperature between 0° and 50°
|
Type
|
WAIT
|
Details
|
The mixture was kept at 0° for 30 min, in the range of 30°-35° for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 15°
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with a mixture of water (50 mL) and ether (75 mL)
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
The oily product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the ether in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(CC=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |